4-Hydroxypiperidine-1-sulfonamide: Technical Guide & Whitepaper
4-Hydroxypiperidine-1-sulfonamide: Technical Guide & Whitepaper
CAS Number: 4108-97-8
Formula:
Executive Summary
4-Hydroxypiperidine-1-sulfonamide (CAS 4108-97-8) is a bifunctional heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of sulfonylurea derivatives, GPCR modulators (e.g., APJ receptor agonists), and enzyme inhibitors (e.g., Carbonic Anhydrase, NLRP3). Distinguished by its piperidine core bearing a polar hydroxyl group at the C4 position and a primary sulfonamide moiety at the N1 position, this compound serves as a critical scaffold for introducing polarity and hydrogen-bond donor/acceptor motifs into drug candidates.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and applications, designed for researchers requiring high-fidelity data for experimental design.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]
Structural Characterization
The molecule features a saturated six-membered nitrogen heterocycle (piperidine) in a chair conformation. The N1-sulfonamide group planarizes the nitrogen center slightly compared to a free amine due to electron delocalization into the sulfonyl group, significantly reducing basicity. The C4-hydroxyl group provides a handle for further functionalization (e.g., etherification, oxidation to ketone).
| Property | Value | Notes |
| CAS Number | 4108-97-8 | Verified Registry Number |
| IUPAC Name | 4-Hydroxy-1-piperidinesulfonamide | Alt: 1-Sulfamoyl-4-piperidinol |
| SMILES | C1CN(CCC1O)S(=O)(=O)N | Canonical representation |
| InChIKey | FWUKYPWNFQHKEU-UHFFFAOYSA-N | Unique identifier |
| Appearance | White to off-white crystalline solid | Hygroscopic tendency |
| Melting Point | 104–105 °C | Experimental value [1] |
| Solubility | DMSO, Methanol, Ethanol | Poor solubility in non-polar solvents (Hexane) |
| pKa (Calc) | ~10.1 (Sulfonamide NH) | Weakly acidic |
| LogP (Calc) | -1.3 to -0.8 | Highly polar / Hydrophilic |
Spectroscopic Signature
-
1H NMR (400 MHz, DMSO-d6): Diagnostic signals include the sulfonamide
protons (typically broad singlet around 6.5–7.0 ppm) and the methine proton at C4 ( ~3.5–3.8 ppm). The piperidine ring protons appear as multiplets between 1.5–3.2 ppm. -
MS (ESI):
, .
Synthesis & Manufacturing Protocols
The synthesis of 4-Hydroxypiperidine-1-sulfonamide presents a challenge due to the need to selectively functionalize the secondary amine without affecting the hydroxyl group. The most robust industrial route involves the trans-sulfamoylation of 4-hydroxypiperidine using sulfamide.
Primary Synthetic Route: Sulfamide Reflux
This method avoids the use of unstable sulfamoyl chloride (
Reagents:
-
Sulfamide (
) (1.5 – 2.0 eq) -
Solvent: 1,4-Dioxane or Water
-
Temperature: Reflux (100–105 °C)
Protocol:
-
Charge: In a round-bottom flask equipped with a condenser, dissolve 4-hydroxypiperidine (10 g, 99 mmol) in 1,4-dioxane (100 mL).
-
Addition: Add solid sulfamide (14.2 g, 148 mmol) in one portion.
-
Reaction: Heat the mixture to reflux for 6–12 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS for the disappearance of the starting amine.
-
Work-up: Cool the reaction mixture to room temperature.
-
Purification: Recrystallize from Ethanol/Water or Isopropanol to obtain white crystals (Yield: 60–80%).
Mechanistic Pathway (DOT Visualization)
Figure 1: Synthesis of 4-Hydroxypiperidine-1-sulfonamide via trans-sulfamoylation.
Applications in Drug Discovery[5][17][18]
The 4-hydroxypiperidine-1-sulfonamide scaffold is a versatile intermediate.[5] Its primary utility lies in its ability to be derivatized at two distinct vectors: the hydroxyl group (C4) and the sulfonamide nitrogen (N1).
Functionalization Strategies
-
C4-Hydroxyl Modification:
-
Etherification: Reaction with alkyl halides (NaH/DMF) to create ether-linked libraries.
-
Oxidation: Conversion to 1-sulfamoylpiperidin-4-one using Dess-Martin periodinane or Swern oxidation. This ketone is a precursor for reductive amination or spirocycle formation.
-
-
N1-Sulfonamide Coupling:
-
Sulfonylurea Formation: Reaction with isocyanates to form sulfonylureas (common in antidiabetic and anti-inflammatory research).
-
Acylation: Reaction with acyl chlorides to form
-acyl sulfonamides (bioisosteres of carboxylic acids).
-
Therapeutic Areas
-
APJ Receptor Modulators: Used as a polar tail group to improve solubility and metabolic stability in apelin receptor agonists [2].
-
NLRP3 Inflammasome Inhibitors: The sulfonamide moiety engages in critical hydrogen bonding interactions within the ATP-binding pocket of NLRP3 [3].
-
Carbonic Anhydrase Inhibitors (CAIs): While primary sulfonamides are classic CAIs, the bulky piperidine ring directs selectivity toward specific isoforms (e.g., hCA IX/XII) over cytosolic ones [4].
Decision Tree for Usage
Figure 2: Synthetic divergence from the core scaffold.
Safety & Handling (SDS Highlights)
While specific toxicological data for this exact CAS is limited, it shares hazard profiles with general piperidine sulfonamides.
-
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation) (H335)
-
-
Handling Precautions:
-
Wear nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Hygroscopic; keep container tightly sealed.
-
References
-
Sigma-Aldrich. Product Specification: 4-Hydroxypiperidine-1-sulfonamide (CAS 4108-97-8).[6] Link
-
Ariad Pharmaceuticals, Inc. Compounds and compositions for treating conditions associated with APJ receptor activity. Patent WO/2017/140778. Link
-
Novartis AG. Sulfonylureas and related compounds and use of same (NLRP3 Inhibitors). Patent WO/2019/023345. Link
-
Supuran, C. T.[4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 2008, 7, 168–181. Link
-
PubChem.[7] Compound Summary: 4-Hydroxypiperidine-1-sulfonamide.[6] National Library of Medicine. Link
Sources
- 1. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. aksci.com [aksci.com]
- 7. CID 150847 | C7H5N5O2 | CID 150847 - PubChem [pubchem.ncbi.nlm.nih.gov]
